3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-fluoroaniline as the primary starting materials.
Sulfonation: The aniline derivatives undergo sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol in the presence of a base such as sodium methoxide.
Coupling Reaction: The final step involves coupling the sulfonated and methoxylated intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups, such as amines.
Scientific Research Applications
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Chemical Biology: Used as a probe to study enzyme interactions and inhibition.
Material Science: Explored for its potential in creating novel materials with specific chemical properties.
Pharmaceutical Industry: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide involves:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It may inhibit the synthesis of folic acid in bacteria, a crucial pathway for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(2-fluorophenyl)benzenesulfonamide
- 3,4-Dichloro-N-(4-chloro-2-fluorophenyl)benzamide
- 3,4-Dichloro-N-(2-fluoroethyl)-N-(2-fluorophenyl)benzenesulfonamide
Uniqueness
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group, potentially leading to different applications and effects.
Properties
IUPAC Name |
3,4-dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-13-11(7-6-8(14)12(13)15)21(18,19)17-10-5-3-2-4-9(10)16/h2-7,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHVTCZBRDKHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.